N-cyclohexyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide
Description
N-cyclohexyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is a benzamide derivative featuring a cyclohexyl group and a 1,1-dioxidotetrahydrothiophen-3-yl carbamoyl moiety.
Properties
Molecular Formula |
C18H25N3O4S |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-cyclohexyl-3-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzamide |
InChI |
InChI=1S/C18H25N3O4S/c22-17(19-14-6-2-1-3-7-14)13-5-4-8-15(11-13)20-18(23)21-16-9-10-26(24,25)12-16/h4-5,8,11,14,16H,1-3,6-7,9-10,12H2,(H,19,22)(H2,20,21,23) |
InChI Key |
PNWFDNYLQMNUTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CC=C2)NC(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 3-aminobenzoic acid with cyclohexylamine under appropriate conditions to form N-cyclohexyl-3-aminobenzamide.
Introduction of the Dioxidotetrahydrothiophenyl Group: The next step involves the introduction of the dioxidotetrahydrothiophenyl group. This can be done by reacting the intermediate with 3-chloroperoxybenzoic acid (m-CPBA) to introduce the sulfone group, followed by coupling with the appropriate thiophene derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl group.
Reduction: Reduction reactions can target the carbonyl groups in the benzamide moiety.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-cyclohexyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its structure suggests it could interact with proteins or enzymes, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor or activator of specific biological pathways, offering potential treatments for various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide involves its interaction with molecular targets such as enzymes or receptors. The dioxidotetrahydrothiophenyl group may play a crucial role in binding to these targets, while the benzamide moiety could influence the compound’s overall stability and solubility.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Compounds:
N-((2-Chloroacetyl)(cyclohexyl)carbamoyl)-N-cyclohexyl benzamide (): Substituents: Chloroacetyl and dicyclohexylcarbamate groups. Reactivity: Undergoes substitution with amino acids under methanol-TEA conditions (yield: ~80%) . Contrast: The chloroacetyl group introduces electrophilic reactivity absent in the target compound, which instead has a sulfone-containing carbamoyl group.
N-{[(4-Hydroxyphenyl)amino]carbonothioyl}benzamide (A8) and N-{[(4-Methoxyphenyl)amino]carbonothioyl}benzamide (H10) (): Substituents: Thiourea linkages with phenolic or methoxy groups. Bioactivity: Demonstrated 86.6–87.7% inhibition in antioxidant assays, attributed to electron-donating substituents .
N-[2-(Dimethylamino)ethyl]-4-({[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoyl}amino)benzamide (): Substituents: Morpholino-triazine and ureido groups. Synthesis: Uses HBTU and Hunig’s base in NMP (yield: ~75–96%) . Contrast: The morpholine-triazine system enhances π-stacking interactions, whereas the target’s cyclohexyl group prioritizes lipophilicity.
Benzamide with Tetrahydrofuran-3-yl Carbamoyl ():
- Substituents: Tetrahydrofuran-3-yl carbamoyl and Boc-protected leucine.
- Synthesis: Achieved 74–96% yield via peptide coupling .
- Contrast: The tetrahydrothiophene dioxid group in the target may offer superior oxidative stability compared to tetrahydrofuran.
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-cyclohexyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide, identified by its CAS number 1144464-79-8, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antitumor and antimicrobial properties based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 379.5 g/mol
Antitumor Activity
Recent studies have highlighted the antitumor potential of related compounds that may share similar mechanisms of action with this compound. For instance, a study involving various derivatives demonstrated significant antitumor activity against lung cancer cell lines, such as A549 and HCC827, with IC values indicating effective inhibition of cell proliferation:
| Compound | Cell Line | IC (μM) |
|---|---|---|
| Compound 5 | A549 | 2.12 ± 0.21 |
| Compound 6 | HCC827 | 5.13 ± 0.97 |
| Compound 8 | NCI-H358 | 0.85 ± 0.05 |
These findings suggest that compounds with similar structures may exhibit comparable efficacy in inhibiting tumor growth and warrant further investigation into their mechanisms of action and potential therapeutic applications .
Antimicrobial Activity
In addition to antitumor properties, this compound may also possess antimicrobial activity. Testing of related compounds showed promising results against both Gram-positive and Gram-negative bacteria:
| Microorganism | Activity Observed |
|---|---|
| Staphylococcus aureus | Significant |
| Escherichia coli | Moderate |
The antimicrobial activity was evaluated using broth microdilution methods, adhering to CLSI guidelines, indicating the compound's potential utility in treating bacterial infections .
Case Study 1: Antitumor Efficacy
A research study investigated the effects of various benzothiazole derivatives on lung cancer cell lines. Among these derivatives, those structurally similar to this compound exhibited high cytotoxicity in both two-dimensional (2D) and three-dimensional (3D) assays. The study emphasized the need for structural optimization to enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
Case Study 2: Antimicrobial Testing
Another study focused on assessing the antimicrobial properties of compounds derived from tetrahydrothiophene structures. The results indicated that these compounds were effective against a range of pathogens, suggesting that this compound might also exhibit similar broad-spectrum antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
